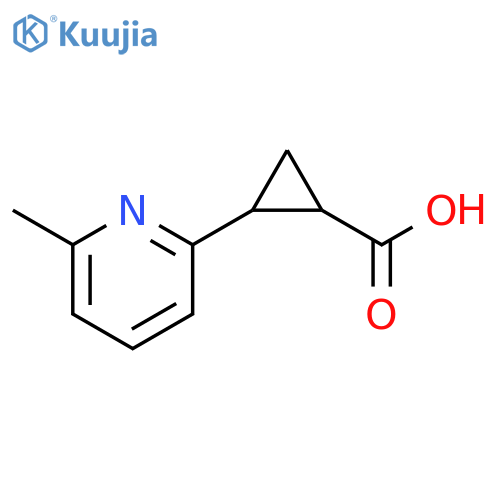Cas no 1419182-20-9 (2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid)

1419182-20-9 structure
商品名:2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(6-methyl-2-pyridinyl)-
-
- インチ: 1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13)
- InChIKey: CEBUULIJAZODTD-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)CC1C1=NC(C)=CC=C1
じっけんとくせい
- 密度みつど: 1.273±0.06 g/cm3(Predicted)
- ふってん: 346.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.47±0.11(Predicted)
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838415-0.05g |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
1419182-20-9 | 95% | 0.05g |
$273.0 | 2023-09-19 | |
| Enamine | EN300-1838415-0.25g |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
1419182-20-9 | 95% | 0.25g |
$579.0 | 2023-09-19 | |
| Enamine | EN300-1838415-0.1g |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
1419182-20-9 | 95% | 0.1g |
$407.0 | 2023-09-19 | |
| Aaron | AR028XHH-10g |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 10g |
$6951.00 | 2023-12-16 | |
| 1PlusChem | 1P028X95-250mg |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 250mg |
$778.00 | 2024-06-20 | |
| 1PlusChem | 1P028X95-500mg |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 500mg |
$1192.00 | 2024-06-20 | |
| Enamine | EN300-1838415-5g |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
1419182-20-9 | 95% | 5g |
$3396.0 | 2023-09-19 | |
| Aaron | AR028XHH-250mg |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 250mg |
$822.00 | 2025-02-17 | |
| Aaron | AR028XHH-500mg |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 500mg |
$1282.00 | 2025-02-17 | |
| Aaron | AR028XHH-50mg |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid |
1419182-20-9 | 95% | 50mg |
$401.00 | 2025-02-17 |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1419182-20-9 (2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
